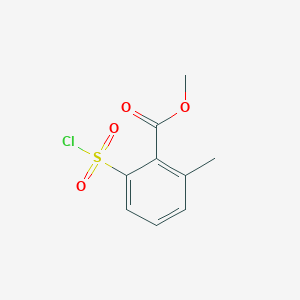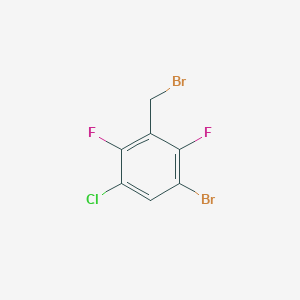
2-(Chlorsulfonyl)-6-methylbenzoesäuremethylester
Übersicht
Beschreibung
Methyl 2-(chlorosulfonyl)-6-methylbenzoate is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a methyl ester group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(chlorosulfonyl)-6-methylbenzoate is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-(chlorosulfonyl)-6-methylbenzoate can be synthesized through the chlorosulfonation of methyl 6-methylbenzoate. The reaction typically involves the use of chlorosulfonic acid as the chlorosulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.
Industrial Production Methods: In an industrial setting, the production of methyl 2-(chlorosulfonyl)-6-methylbenzoate involves large-scale chlorosulfonation reactors. The reaction is carefully monitored to maintain optimal temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(chlorosulfonyl)-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Tin(II) chloride, hydrogen gas
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products:
Sulfonamides: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
Carboxylic Acids: Formed from the hydrolysis of the ester group
Wirkmechanismus
The mechanism of action of methyl 2-(chlorosulfonyl)-6-methylbenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(chlorosulfonyl)benzoate
- Methyl 4-(chlorosulfonyl)benzoate
- Methyl 2-(chlorosulfonyl)-4-methylbenzoate
Comparison: Methyl 2-(chlorosulfonyl)-6-methylbenzoate is unique due to the position of the chlorosulfonyl group on the benzene ring. This positional difference can influence the reactivity and the types of reactions the compound undergoes. For example, the presence of the methyl group at the 6-position can provide steric hindrance, affecting the compound’s reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
methyl 2-chlorosulfonyl-6-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-4-3-5-7(15(10,12)13)8(6)9(11)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTIKIBYZKYPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2467437.png)
![4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2467438.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2467439.png)
![1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B2467441.png)
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone;dihydrochloride](/img/structure/B2467443.png)
![2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2467444.png)

![1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine](/img/structure/B2467447.png)
![5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B2467450.png)

![N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2467452.png)
![N-butyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2467453.png)
![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2467455.png)
![1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2467456.png)
